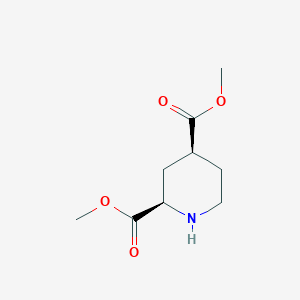
cis-Dimethyl piperidine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dimethyl piperidine-2,4-dicarboxylate: is a chemical compound with the molecular formula C9H15NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two carboxylate groups at the 2 and 4 positions of the ring, both of which are methylated.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.
Reaction Steps: . This often involves the use of reagents such as methyl chloroformate or dimethyl carbonate under controlled conditions.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure consistency and quality.
Scale-Up: The synthetic routes are scaled up to accommodate larger production volumes, with careful monitoring of reaction conditions to maintain product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate groups to alcohols or other reduced forms.
Substitution: Substitution reactions at the nitrogen or carbon atoms of the piperidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as piperidine-2,4-dicarboxylic acid.
Reduction Products: Reduced forms such as piperidine-2,4-dimethanol.
Substitution Products: Alkylated or aminated derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: cis-Dimethyl piperidine-2,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various biological systems and pathways. Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases and conditions. Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-Dimethyl piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate: A compound with a similar structure but a different ring system.
Piperidine-2-carboxylate: A related compound with a single carboxylate group.
Uniqueness: cis-Dimethyl piperidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl (2R,4S)-piperidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
GDJHLIFSMMYQEN-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCN[C@H](C1)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















